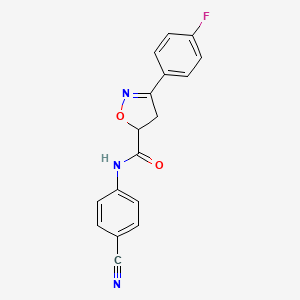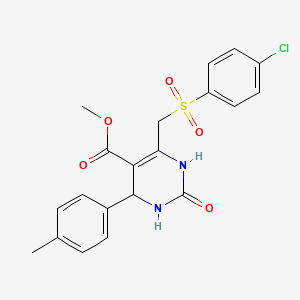
N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a solid compound with a white to pale yellow crystalline appearance . Its chemical formula is C14H9FN2O2 , and its CAS number is 197311-47-0 . This compound belongs to the class of oxazole derivatives.
Preparation Methods
Industrial Production Methods:: As of now, there are no specific industrial-scale production methods reported for this compound. It is primarily used in research and development rather than large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:: N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide may undergo various chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: Depending on the functional groups, it may be susceptible to oxidation or reduction.
Nucleophilic substitution: Reagents like amines or alkoxides can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Detailed studies are needed to ascertain the major products.
Scientific Research Applications
N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Studied for its pharmacological properties.
Mechanism of Action
The precise mechanism of action remains elusive due to limited available data. Further research is necessary to understand how this compound exerts its effects. Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
While detailed comparisons are scarce, N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide’s uniqueness lies in its specific combination of substituents. Similar compounds may include other oxazole derivatives or related heterocyclic structures.
Properties
Molecular Formula |
C17H12FN3O2 |
|---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H12FN3O2/c18-13-5-3-12(4-6-13)15-9-16(23-21-15)17(22)20-14-7-1-11(10-19)2-8-14/h1-8,16H,9H2,(H,20,22) |
InChI Key |
TUYHAXDPQNIKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chloro-2-methylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425625.png)
![8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425628.png)
![8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425642.png)
![methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11425645.png)
![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11425648.png)
![Propyl 3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B11425656.png)

![2-chloro-5-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B11425665.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11425672.png)
![Ethyl 4-({[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11425682.png)
![dimethyl 1-{1-[(2,5-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425701.png)
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B11425705.png)
![5-(4-fluorobenzyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B11425710.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11425712.png)
